Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate typically involves the reaction of 4-(chloromethyl)pyridine with ethyl glycolate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chloromethyl group, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is used in various scientific research applications, including:
Proteomics: As a biochemical reagent for studying protein interactions and functions.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate involves its ability to act as a nucleophile or electrophile in chemical reactions. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can also undergo hydrolysis or reduction, making the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-(bromomethyl)pyridin-3-yl)oxy)acetate
- Ethyl 2-((4-(iodomethyl)pyridin-3-yl)oxy)acetate
- Ethyl 2-((4-(methyl)pyridin-3-yl)oxy)acetate
Uniqueness
Ethyl 2-((4-(chloromethyl)pyridin-3-yl)oxy)acetate is unique due to the presence of the chloromethyl group, which provides a high degree of reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
ethyl 2-[4-(chloromethyl)pyridin-3-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)7-15-9-6-12-4-3-8(9)5-11/h3-4,6H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACRXIRBLXBZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CN=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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